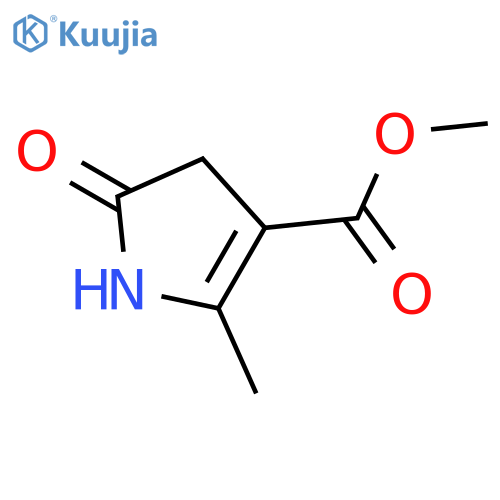Cas no 77867-47-1 (Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)

77867-47-1 structure
商品名:Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER
- 2-Methyl-5-aminobenzoicacidmethylester
- 4,5-Dihydro-2-methyl-5-oxopyrrol-3-carbonsaeuremethylester
- 5-Amino-2-methyl-benzoesaeure-methylester
- 5-amino-2-methylbenzoic acid methyl ester
- 5-Amino-2-methyl-benzoic acid methyl ester
- AG-E-35185
- AGN-PC-003IPJ
- ANW-50373
- CTK4D9114
- methyl 2-methyl-5-aminobenzoate
- methyl 2-methyl-5-oxo-2-pyrroline-3-carboxylate
- methyl 3-amino-6-methylbenzoate
- AKOS000297050
- CS-0317177
- EU-0045195
- 77867-47-1
- methyl2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- SR-01000495314-1
- methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
- SR-01000495314
- CDA86747
- 1L-045
- MFCD00244305
- METHYL 2-METHYL-5-OXO-1,4-DIHYDROPYRROLE-3-CARBOXYLATE
- STK396881
-
- MDL: MFCD00244305
- インチ: InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9)
- InChIKey: MIOWHNMUNHLDDK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CC(=O)N1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 155.058243149g/mol
- どういたいしつりょう: 155.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 326.4±42.0 °C at 760 mmHg
- フラッシュポイント: 151.2±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB341017-100 mg |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate; . |
77867-47-1 | 100MG |
€208.80 | 2022-06-10 | ||
| A2B Chem LLC | AI74516-1mg |
methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| Apollo Scientific | OR32412-500mg |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | tech | 500mg |
£539.00 | 2025-02-20 | |
| A2B Chem LLC | AI74516-5g |
methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | >90% | 5g |
$4744.00 | 2024-04-19 | |
| Apollo Scientific | OR32412-5g |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | tech | 5g |
£4312.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387847-1g |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | 95+% | 1g |
¥9745.00 | 2024-07-28 | |
| abcr | AB341017-500mg |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, 90%; . |
77867-47-1 | 90% | 500mg |
€678.60 | 2025-02-15 | |
| abcr | AB341017-500 mg |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, 90%; . |
77867-47-1 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| A2B Chem LLC | AI74516-5mg |
methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| Ambeed | A343518-1g |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
77867-47-1 | 95+% | 1g |
$1122.0 | 2024-04-17 |
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
77867-47-1 (Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) 関連製品
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:77867-47-1)Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

清らかである:99%
はかる:1g
価格 ($):1010.0